Product packaging for 1,10-Phenanthroline-2,9-dicarboxylate(Cat. No.:)

1,10-Phenanthroline-2,9-dicarboxylate

Cat. No.: B15494121
M. Wt: 266.21 g/mol
InChI Key: FXSVCROWUPWXBP-UHFFFAOYSA-L
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Description

1,10-Phenanthroline-2,9-dicarboxylate is a versatile tetradentate chelating ligand of significant interest in inorganic chemistry and materials science. Its molecular structure, featuring nitrogen and oxygen donors, allows it to form strong and stable complexes with a wide range of metal ions. Researchers utilize this ligand in the synthesis of molecular complexes with various metals, including magnesium(II) and cobalt(II) . A key area of application is in the separation science of hazardous and radioactive metals. Studies have demonstrated its exceptional ability to complex actinide ions, such as Np(V), with a very high stability constant (log β = 11.73), making it a candidate for improving extractants in nuclear fuel reprocessing . Furthermore, its diamide derivatives are actively researched as effective ligands for the separation and potentiometric sensing of environmentally relevant heavy metals like copper, cadmium, and lead . The rigidity of the phenanthroline core and the planarity of its carboxylate groups contribute to its strong binding affinity and enable the formation of structured supramolecular architectures through hydrogen bonding and π-π stacking interactions in the solid state . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6N2O4-2 B15494121 1,10-Phenanthroline-2,9-dicarboxylate

Properties

Molecular Formula

C14H6N2O4-2

Molecular Weight

266.21 g/mol

IUPAC Name

1,10-phenanthroline-2,9-dicarboxylate

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)/p-2

InChI Key

FXSVCROWUPWXBP-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C(=O)[O-])N=C(C=C2)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-2,3-dicarboxylic Acid (2,3-Pydc)

  • Structural Differences : Unlike PhenDC, 2,3-Pydc lacks the rigid phenanthroline backbone, reducing its ability to form stable π–π interactions. Its carboxylates are adjacent, limiting geometric flexibility in metal coordination .
  • Applications : While both ligands form hybrid materials with polyoxometalates (POMs), PhenDC-based complexes exhibit superior thermal stability and catalytic activity due to the phenanthroline scaffold’s rigidity .

1,10-Phenanthroline-4,7-dicarboxylic Acid (4,7-PhenDC)

  • Substituent Position : The carboxylates at the 4,7-positions (vs. 2,9- in PhenDC) alter metal-binding geometry. For example, Ru(II) complexes with 4,7-PhenDC favor the water nucleophilic attack (WNA) pathway in water oxidation, whereas 2,9-PhenDC derivatives promote intermolecular radical coupling (I2M) due to steric effects .
  • Electronic Effects: 4,7-Substitution reduces electron density at the phenanthroline N donors, weakening metal-ligand bond strength compared to 2,9-PhenDC .

Extraction Performance in Nuclear Separation

Phenanthroline Diamides vs. Bipyridine Diamides (BPyDA)

Parameter PhenDC Diamides (e.g., Et-Tol-PhenDA) BPyDA Derivatives (e.g., Et-Tol-BPyDA)
Reorganization Energy Lower (rigid phenanthroline backbone) Higher (flexible bipyridine)
Selectivity (An/Ln) SFAm/Eu = 15–20 SFAm/Eu = 5–10
Solubility in F-3 0.015–0.023 mol L⁻¹ <0.005 mol L⁻¹

PhenDC diamides outperform BPyDA analogues due to stronger preorganization and higher solubility in fluorinated solvents, critical for practical extraction systems .

Macrocyclic PhenDC Diamides

Recent work shows that 24-membered macrocycles derived from PhenDC (e.g., piperazine-linked) enable alkaline-phase extraction of Am(III)/Eu(III) (pH 9–11), a stark contrast to linear PhenDC diamides, which operate optimally in acidic conditions (pH 1–3) . This switch is attributed to the macrocycle’s enhanced cavity size and reduced proton competition at high pH .

Fluorinated Derivatives

Fluorination of PhenDC at the 4,7-positions (4,7-DiF-PhenDC) introduces unique properties:

  • Acidity: The pKa of fluorinated derivatives decreases by ~2 units compared to non-fluorinated PhenDC, enhancing stability in highly acidic media (e.g., HNO3) .
  • Luminescence: Eu(III) complexes with fluorinated PhenDC exhibit 30% higher quantum yields due to reduced non-radiative decay from C–H vibrations .

Research Findings and Trends

Substituent Effects : Chlorine or fluorine substituents at the 4,7-positions of PhenDC enhance lipophilicity and radiation resistance, critical for nuclear applications .

Supramolecular Design : PhenDC’s carboxylates enable predictable hydrogen-bonded networks, as seen in the Ni(II) complex’s 3D architecture .

Computational Insights : DFT studies confirm that PhenDC’s low reorganization energy (<10 kcal/mol) minimizes structural distortion upon metal binding, a key advantage over flexible ligands like BPyDA .

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-2,9-dicarboxylate (H₂phenda)?

The ligand is synthesized via a two-step oxidation process starting from 2,9-dimethyl-1,10-phenanthroline.

  • Step 1 : Oxidation with selenium dioxide (SeO₂) in dioxane under reflux yields 1,10-phenanthroline-2,9-dicarbaldehyde.
  • Step 2 : Further oxidation with concentrated nitric acid (HNO₃) converts the aldehyde groups to carboxylic acids.
    Critical Note : Purification via recrystallization (e.g., methanol) is essential to remove selenium byproducts and avoid contamination with 5,6-dihydro-5,6-dioxo derivatives .

Q. How is the purity and structural integrity of H₂phenda verified experimentally?

  • Elemental Analysis : Confirms stoichiometry (C, H, N content).
  • FT-IR Spectroscopy : Identifies carboxylate C=O stretches (~1680–1720 cm⁻¹) and phenanthroline C=N vibrations (~1600 cm⁻¹) .
  • Single-Crystal XRD : Resolves bond lengths (e.g., C–O ≈ 1.26 Å) and confirms monoclinic crystal symmetry (space group P 1 21/a 1) .

Q. What are the primary applications of H₂phenda in coordination chemistry?

H₂phenda acts as a multifunctional ligand with dual coordination sites:

  • N-donors from the phenanthroline core bind transition metals (e.g., Ni²⁺, Mn²⁺).
  • Carboxylate groups facilitate hydrogen bonding, enabling supramolecular assembly (e.g., 3D networks via O–H⋯O interactions) .

Advanced Research Questions

Q. How can metal-ligand stoichiometry influence the topology of H₂phenda-based coordination polymers?

  • 1:1 Metal:Ligand Ratio : Favors mononuclear complexes (e.g., [Ni(L)(H₂O)₃]·H₂O) with tridentate coordination (two N, one O donor).
  • 2:1 or Higher Ratios : Promote polymeric frameworks via carboxylate bridging. Example : Mn²⁺ complexes form distorted dodecahedral geometries with π-π stacking (centroid distance: 3.55 Å) .
    Methodological Tip : Vary reaction solvents (e.g., MeOH/H₂O vs. DMF) to control crystallization pathways .

Q. What strategies optimize H₂phenda derivatives for selective actinide/lanthanide separation?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl at 4,7-positions) to reduce Brønsted basicity and enhance solubility in acidic media.
  • Amidation : Replace carboxylates with alicyclic amides (e.g., piperidine derivatives) to tailor lipophilicity and extraction efficiency. Data : Diamides achieve >90% yield and solubility up to 0.023 mol/L in nitrobenzotri fluoride .

Q. How can computational modeling predict H₂phenda’s supramolecular behavior?

  • DFT Calculations : Optimize ligand geometry and predict binding energies with metals (e.g., Ni²⁺: ΔG ≈ −45 kcal/mol).
  • MD Simulations : Model hydrogen-bonded networks (e.g., O–H⋯O distances ≈ 2.8 Å) and validate against XRD data .

Q. What analytical techniques resolve contradictions in H₂phenda’s redox activity?

  • Cyclic Voltammetry : Identifies redox peaks (e.g., Mn²⁺/Mn³⁺ at +0.85 V vs. Ag/AgCl).
  • EPR Spectroscopy : Detects paramagnetic species in solution (e.g., Cu²⁺ complexes with g ≈ 2.1).
    Case Study : Conflicting reports on Fe³⁺ binding are resolved by correlating pH-dependent speciation with UV-vis absorption bands .

Methodological Tables

Q. Table 1. Key Crystallographic Data for H₂phenda Complexes

Parameter[Ni(L)(H₂O)₃]·H₂O Mn-phenda
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP 1 21/a 1
Coordination GeometryOctahedralDodecahedral
H-bond Donor/Acceptor6 O–H⋯O8 N–H⋯O, O–H⋯O

Table 2. Solubility of H₂phenda Diamides in Solvents

Diamide DerivativeSolubility in F-3 (mol/L)
Piperidine-substituted0.023
Morpholine-substituted0.015
Pyrrolidine-substituted0.018

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